N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide

BACE1 inhibition Alzheimer's disease thiophene dihydroisoquinoline

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide (CAS 1351657-90-3) is a synthetic small molecule belonging to the thiophene-3-carboxamide chemical class, characterized by a 3,4-dihydroisoquinoline moiety tethered via a but-2-yn-1-yl linker. This scaffold is associated with beta-secretase 1 (BACE1) inhibition, a validated target in Alzheimer's disease research.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 1351657-90-3
Cat. No. B2912243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide
CAS1351657-90-3
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3
InChIInChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21)
InChIKeyYQPCGEKAWFVTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide (CAS 1351657-90-3): Structural Identity, Compound Class, and Procurement Context


N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide (CAS 1351657-90-3) is a synthetic small molecule belonging to the thiophene-3-carboxamide chemical class, characterized by a 3,4-dihydroisoquinoline moiety tethered via a but-2-yn-1-yl linker. This scaffold is associated with beta-secretase 1 (BACE1) inhibition, a validated target in Alzheimer's disease research . The compound can be sourced from multiple chemical vendors, typically supplied as a research-grade solid with reported purity ≥95% . Its structural architecture is shared with a series of dihydroisoquinoline-containing analogs explored in structure-based drug design programs, though the specific N-(but-2-yn-1-yl)thiophene-3-carboxamide substitution pattern represents a distinct chemotype within this family .

Study Type BACE1 enzymatic inhibition research
Compound Class Thiophene dihydroisoquinoline tool compound
Procurement Research-grade solid (class-level purity context)

Why Generic Substitution of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide Is Scientifically Unsupported


Within the thiophene-dihydroisoquinoline BACE1 inhibitor series, minor structural modifications produce large shifts in potency and selectivity. The lead optimization study by Xu et al. (2013) demonstrated that the BACE1 Alpha assay IC50 for compounds in this class spans from low nanomolar (<10 nM) to high micromolar (>1 μM), with the precise substitution pattern on both the dihydroisoquinoline and the thiophene ring being critical determinants of activity . The but-2-yn-1-yl linker, which defines the 3,4-dihydroisoquinolin-2(1H)-yl spacing from the carboxamide warhead, confers a specific geometry that cannot be replicated by saturated propyl or butyl linkers without altering binding conformation at the BACE1 active site . Consequently, substituting this compound with another thiophene-3-carboxamide analog without empirical head-to-head validation introduces unquantifiable risk of potency loss, altered selectivity profile, or off-target pharmacology.

Substitution pattern dictates BACE1 IC50; minor modifications shift potency from low nM to µM range.
But-2-yn-1-yl linker rigidity is not replicated by saturated propyl/butyl linkers, altering binding conformation.
Indole-2-carboxamide analog targets PRMT5 instead of BACE1; divergent pharmacology risk.

Quantitative Comparative Evidence for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide: Differentiation from Closest Analogs


BACE1 Enzymatic Potency of the Thiophene Dihydroisoquinoline Scaffold: Benchmarking Against Closest Oxazole-Containing Analog

The thiophene dihydroisoquinoline scaffold class to which CAS 1351657-90-3 belongs achieves low nanomolar BACE1 inhibition. The optimized compound 8 from Xu et al. (2013) demonstrated a BACE1 Alpha assay IC50 of 8 nM, representing a >100-fold improvement over the 6-chlorodihydroisoquinoline 2-substituted oxazole analog 220, which showed only moderate BACE1 activity with an IC50 of 0.82 μM (820 nM) . While CAS 1351657-90-3 itself has not been directly assayed in published BACE1 enzymatic studies, its scaffold architecture places it within the same chemotype as compound 8, and the replacement of the oxazole ring with a thiophene-3-carboxamide is structurally correlated with enhanced BACE1 potency in this series .

BACE1 Potency (Scaffold Class)
Class-level
~100-fold improvement (8 nM vs 820 nM)
Supports scaffold-based selection for BACE1 inhibition studies.
Class-level; direct data for this CAS not published.
BACE1 inhibition Alzheimer's disease thiophene dihydroisoquinoline

Structural Differentiation via the But-2-yn-1-yl Linker: Impact on BACE1 Binding Conformation Relative to Saturated-Linker Analogs

The but-2-yn-1-yl (alkyne) linker in CAS 1351657-90-3 imposes a linear, rigid geometry that enforces a specific spatial relationship between the dihydroisoquinoline and thiophene-3-carboxamide moieties. In contrast, analogs employing saturated butyl or propyl linkers adopt multiple low-energy conformations, potentially reducing the population of the bioactive conformer. Co-crystal structures 4I0F, 4I12, and 4I1C of related thiophene dihydroisoquinolines bound to BACE1 confirm that the dihydroisoquinoline moiety occupies the S1/S3 pocket while the thiophene amide extends toward the flap region, with the linker length and rigidity directly influencing the fit . The alkyne's sp-hybridized carbons maintain a 180° bond angle that is geometrically distinct from the tetrahedral angle (~109.5°) of sp3-hybridized saturated carbons, a difference of approximately 70.5° in bond vector direction that alters the spatial positioning of the terminal carboxamide by an estimated 1.2–1.5 Å relative to a butyl-linked analog .

Linker Geometry
Class-level
Alkyne 180° vs sp3 109.5°; ~1.2–1.5 Å displacement
Rigid linker enforces bioactive conformation; saturated linkers may shift binding.
Inferred from PDB 4I0F, 4I12, 4I1C.
linker geometry binding conformation BACE1 co-crystal structure

Thiophene-3-carboxamide vs. Indole-2-carboxamide Warhead: Differential Target Engagement Profile

When the thiophene-3-carboxamide warhead of CAS 1351657-90-3 is replaced with an indole-2-carboxamide group—yielding the close analog N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide—the primary pharmacologic target shifts from BACE1 to Protein Arginine Methyltransferase 5 (PRMT5), with a reported IC50 of 8.5 nM . This direct structural analog shares the identical dihydroisoquinoline-but-2-yn-1-yl scaffold backbone, yet the single atom substitution in the warhead (thiophene sulfur vs. indole nitrogen-containing bicyclic system) redirects target engagement entirely, from aspartyl protease inhibition to methyltransferase inhibition . While quantitative BACE1 IC50 data for CAS 1351657-90-3 itself remain unpublished, the divergent pharmacology of the indole warhead analog demonstrates that the carboxamide terminus is a critical selectivity determinant in this scaffold series .

Warhead Target Shift
Data to verify
Indole analog: PRMT5 IC50 8.5 nM; BACE1 data absent
Target mismatch risk if indole analog substituted for BACE1 studies.
Direct BACE1 IC50 for thiophene compound not available.
warhead selectivity PRMT5 BACE1 target engagement

BACE1 Selectivity: Thiophene Dihydroisoquinoline Class Demonstrates Absence of Cathepsin D Cross-Inhibition

A key differentiator for the thiophene dihydroisoquinoline class is its selectivity profile over the closely related aspartyl protease cathepsin D, a ubiquitous lysosomal enzyme whose inhibition is associated with retinal toxicity. Xu et al. (2013) reported that compound 8 exhibited high selectivity for BACE1 over cathepsin D, with cathepsin D inhibition >10 μM (i.e., a selectivity index exceeding 1,250-fold based on the BACE1 IC50 of 8 nM) . In contrast, earlier BACE1 inhibitor chemotypes, such as hydroxyethylamine transition-state mimetics and certain aminoquinazoline derivatives, frequently displayed cathepsin D IC50 values ranging from 50 to 500 nM, representing selectivity windows of only 5- to 50-fold .

Cathepsin D Selectivity
Class-level
Selectivity index >1,250 (BACE1 8 nM vs cathepsin D >10 µM)
Supports selectivity profiling over legacy BACE1 inhibitor classes.
Class-representative compound 8 data.
selectivity cathepsin D BACE1 off-target

Cellular Activity Gap: Thiophene Dihydroisoquinoline BACE1 Inhibitors Show Sub-Micromolar Cellular Aβ Reduction

Translation of enzymatic BACE1 inhibition to cellular reduction of amyloid-beta (Aβ) peptide production is a critical efficacy milestone. The thiophene dihydroisoquinoline series, as reported by Xu et al., demonstrates cellular activity in HEK293 cells stably expressing human APP, with compound 8 achieving sub-micromolar cellular IC50 for Aβ40 reduction (specific cellular IC50 not publicly disclosed, but described as consistent with its 8 nM enzymatic IC50) . Many earlier BACE1 inhibitor classes suffered from a substantial potency drop-off between biochemical and cellular assays, with cellular-to-biochemical IC50 ratios often exceeding 100:1 due to poor cell permeability or P-glycoprotein (P-gp) efflux . The thiophene dihydroisoquinoline scaffold was specifically designed to address this gap, incorporating structural features that enhance passive permeability and reduce P-gp recognition .

Cellular Activity
Data to verify
Narrow enzymatic-to-cellular ratio vs >100:1 for earlier classes
Maintained cellular activity supports cell-based Alzheimer’s research models.
Exact cellular IC50 not publicly disclosed.
cellular activity Aβ reduction BACE1 HEK293-APP

Distinct Binding Mode: Non-Catalytic Aspartate Engagement Differentiates Thiophene Dihydroisoquinolines from Active-Site-Directed BACE1 Inhibitors

Certain dihydroisoquinoline BACE1 inhibitors within this scaffold family have been characterized as binding without engaging the catalytic aspartates (Asp32 and Asp228), as demonstrated in the co-crystal structure 4I11 . This non-catalytic binding mode is structurally distinct from that of classical BACE1 inhibitors such as verubecestat (MK-8931) and lanabecestat (AZD3293), which directly coordinate the catalytic aspartate dyad . The non-catalytic aspartate engagement may confer resistance to mutations that alter the catalytic site, and has been associated with preserved selectivity over BACE2, a closely related enzyme . While it has not been confirmed whether CAS 1351657-90-3 specifically adopts this binding mode, its structural homology to the non-catalytic aspartate-binding dihydroisoquinolines in the 4I11 series suggests this as a plausible differentiation pathway .

Binding Mode
Supporting evidence
Non-catalytic aspartate engagement (PDB 4I11 homologous series)
May differentiate from active-site-directed clinical candidates.
Inferred from structural homology; not confirmed for this CAS.
binding mode non-catalytic BACE1 allosteric

Recommended Application Scenarios for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide Based on Current Evidence


BACE1 Enzymatic and Cellular Target Validation Studies in Alzheimer's Disease Research

CAS 1351657-90-3 is best deployed as a tool compound for BACE1 target validation experiments, where its structural membership in the thiophene dihydroisoquinoline class predicts low nanomolar BACE1 enzymatic potency and sub-micromolar cellular Aβ reduction capability . Researchers should use this compound in parallel with a structurally distinct BACE1 inhibitor (e.g., a hydroxyethylamine-based inhibitor) as an orthogonal control to confirm on-target pharmacology. The compound's thiophene-3-carboxamide warhead differentiates it from indole-2-carboxamide analogs, which target PRMT5 rather than BACE1 , making this compound specifically suited for BACE1-focused studies.

Structure-Activity Relationship (SAR) Probe for BACE1 Linker Geometry Studies

The but-2-yn-1-yl linker represents a rigid, linear spacer that is geometrically distinct from saturated linkers, imposing a defined spatial relationship between the dihydroisoquinoline and thiophene-3-carboxamide pharmacophores . This compound is recommended as a key comparator in SAR panels investigating the effect of linker rigidity on BACE1 binding kinetics, selectivity, and cellular permeability. By benchmarking against propyl-, butyl-, and trans-butenyl-linked analogs, researchers can quantify the contribution of the alkyne moiety to target engagement and off-target discrimination .

Cathepsin D Selectivity Screening: Benchmark for Off-Target Liability Assessment

Given that the thiophene dihydroisoquinoline class exhibits >1,250-fold selectivity for BACE1 over cathepsin D—substantially exceeding the selectivity window of earlier chemotypes —this compound serves as a positive control for selectivity profiling panels. It is particularly valuable in screening cascades designed to triage BACE1 inhibitors based on retinal safety risk, where cathepsin D cross-inhibition is a known toxicity driver. Procurement of this compound for selectivity benchmarking enables direct comparison with novel BACE1 inhibitor candidates under standardized assay conditions.

Non-Catalytic Binding Mode Investigation: Differentiating from Active-Site-Directed BACE1 Inhibitors

The dihydroisoquinoline scaffold class has been crystallographically characterized as capable of binding BACE1 without engaging the catalytic aspartates (PDB 4I11) . CAS 1351657-90-3, as a member of this structural family, is relevant for mechanistic studies comparing non-catalytic vs. catalytic aspartate-binding BACE1 inhibitors. This application is particularly relevant for research groups investigating resistance profiles, as non-catalytic binders may retain activity against BACE1 variants with catalytic-site mutations .

Application
Selection Property
Validation Focus
BACE1 target validation in Alzheimer’s research models
Thiophene-3-carboxamide warhead (BACE1 selectivity over PRMT5)
Confirm on-target BACE1 inhibition with orthogonal inhibitor control
Linker geometry SAR studies
But-2-yn-1-yl linker rigidity
Benchmark binding kinetics against saturated-linker analogs
BACE1 selectivity profiling (cathepsin D off-target screen)
>1,250-fold selectivity index (class-level)
Standardized selectivity assay against cathepsin D
Non-catalytic BACE1 binding mechanism studies
Structural homology to non-catalytic aspartate-binding series
Crystallography or mutagenesis to confirm binding mode
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